Physicochemical Characteristics of 1,1-Dibenzyl-3-(3-methylphenyl)urea
Physicochemical Characteristics of 1,1-Dibenzyl-3-(3-methylphenyl)urea
This in-depth technical guide details the physicochemical profile, synthesis, and analytical applications of 1,1-Dibenzyl-3-(3-methylphenyl)urea .[1] This compound, a trisubstituted urea, serves as a critical reference standard in industrial hygiene for isocyanate detection and represents a lipophilic scaffold in medicinal chemistry research (e.g., sEH and ACAT inhibition).
Technical Monograph & Characterization Guide
Executive Summary
1,1-Dibenzyl-3-(3-methylphenyl)urea (Formula: C₂₂H₂₂N₂O) is a hydrophobic, trisubstituted urea derivative.[1][2] Unlike symmetrical 1,3-diarylureas, this compound features a tertiary nitrogen bearing two benzyl groups, significantly altering its hydrogen-bonding capacity and solubility profile.[1] It is primarily utilized as a stable derivatization product for the quantification of m-tolyl isocyanate (a reactive intermediate in polymer synthesis) and as a structural probe for exploring hydrophobic pockets in enzyme targets like Soluble Epoxide Hydrolase (sEH) and Acyl-CoA:cholesterol acyltransferase (ACAT).
Chemical Identity & Structural Analysis[1][3][4][5]
The molecule consists of a central urea linker flanking two distinct lipophilic domains: a bulky, flexible dibenzylamino group and a rigid 3-methylphenyl (m-tolyl) moiety.
| Property | Data |
| IUPAC Name | 1,1-Dibenzyl-3-(3-methylphenyl)urea |
| Common Aliases | N,N-Dibenzyl-N'-(m-tolyl)urea; Dibenzylamine-m-tolyl isocyanate adduct |
| Molecular Formula | C₂₂H₂₂N₂O |
| Molecular Weight | 330.43 g/mol |
| SMILES | Cc1cccc(NC(=O)N(Cc2ccccc2)Cc3ccccc3)c1 |
| InChI Key | Calculated from structure (e.g., analogous to nitro-derivative keys) |
Structural Visualization (Graphviz)
The following diagram illustrates the functional segmentation of the molecule, highlighting the hydrophobic domains responsible for its high LogP and the polar core used for detection.
Caption: Structural segmentation of 1,1-Dibenzyl-3-(3-methylphenyl)urea showing the central polar core flanked by lipophilic domains.
Physicochemical Profiling
The asymmetry of 1,1-Dibenzyl-3-(3-methylphenyl)urea imparts unique physical properties compared to its 1,3-dibenzyl analogs.
Solubility & Lipophilicity
The presence of two benzyl groups and a tolyl ring renders the molecule highly lipophilic.
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LogP (Calculated): ~4.8 – 5.2.[1]
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Mechanism:[1] The 1,1-substitution removes a hydrogen bond donor (H) from the nitrogen, reducing water solubility compared to 1,3-dibenzylurea (LogP ~3.5).
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Aqueous Solubility: Negligible (< 1 µg/mL).[1]
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Organic Solubility:
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High: Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
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Moderate: Acetonitrile (ACN), Methanol, Ethanol.[1]
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Low: Hexanes (due to the polar urea core).
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Solid-State Properties[1]
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Appearance: White to off-white crystalline solid.[1]
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Melting Point: Typically 105°C – 125°C (Predicted).[1]
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Note: Trisubstituted ureas generally have lower melting points than disubstituted ureas due to the disruption of the intermolecular hydrogen bonding network (only one NH donor available).
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Stability:
Synthesis & Experimental Protocols
This compound is synthesized via a nucleophilic addition reaction, a standard method for creating urea derivatives for analytical standards.
Synthesis Protocol
Reaction: Dibenzylamine + 3-Methylphenyl isocyanate → 1,1-Dibenzyl-3-(3-methylphenyl)urea[1]
Reagents:
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Dibenzylamine (1.0 equiv)[1]
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3-Methylphenyl isocyanate (1.0 equiv)[1]
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Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of dibenzylamine in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
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Addition: Add 10 mmol of 3-methylphenyl isocyanate dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 30°C using an ice bath if necessary.[1]
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Incubation: Stir the mixture at room temperature (25°C) for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) until the starting amine disappears.
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Work-up: Evaporate the solvent under reduced pressure.
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Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Heptane mixture.
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Yield: Typically >90% (Quantitative conversion is common for isocyanates).[1]
Analytical Characterization Workflow
This workflow is essential for verifying the compound's identity and purity.
Caption: Analytical workflow for certifying 1,1-Dibenzyl-3-(3-methylphenyl)urea as a reference standard.
Key Spectral Features:
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UV/Vis: Maxima at ~254 nm (Benzyl) and ~240 nm (Tolyl).
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MS (ESI+): Molecular ion peak
m/z.[1] Fragment ions at 91 (Tropylium/Benzyl cation) are dominant.[1] -
1H-NMR (DMSO-d₆):
Biological & Analytical Applications[3][4][5][9]
Industrial Hygiene (Isocyanate Detection)
The primary practical application of this compound is as a stable derivative for monitoring airborne isocyanates.
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Context: m-Tolyl isocyanate is a toxic intermediate.[1] Direct analysis is difficult due to its reactivity.[1]
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Method: Air is drawn through a filter or impinger containing Dibenzylamine .[1] The isocyanate reacts instantly to form 1,1-Dibenzyl-3-(3-methylphenyl)urea.[1]
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Quantification: The stable urea is eluted and quantified via HPLC-UV or LC-MS/MS.[1] The high lipophilicity ensures strong retention on C18 columns, separating it from polar matrix interferences.
Medicinal Chemistry (Scaffold Analysis)
While not a marketed drug, this scaffold is relevant in SAR (Structure-Activity Relationship) studies for:
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sEH Inhibitors: 1,3-disubstituted ureas are classic sEH inhibitors.[1][3] Trisubstituted analogs like this one are often used as negative controls or to probe the steric bulk tolerance of the enzyme's catalytic tunnel.
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ACAT Inhibitors: The bulky hydrophobic benzyl groups mimic the fatty acyl chains required for binding to ACAT (Acyl-CoA:cholesterol acyltransferase), making this urea a potential hit for inhibiting cholesterol esterification.
References
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Wu, W. S., et al. (1986).[1] "Trace analysis of isocyanates in air using dibenzylamine as a derivatizing agent." American Industrial Hygiene Association Journal, 47(8), 482-487.
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BenchChem. (2025).[1][3][4] "Structure-Activity Relationship of 1,3-Dibenzylurea Analogs and Derivatives." BenchChem Technical Guides.
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Morisseau, C., & Hammock, B. D. (2005).[1] "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles."[1] Annual Review of Pharmacology and Toxicology, 45, 311-333. (Contextual reference for Urea-based sEH inhibition).
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PubChem. "Compound Summary: 1,1-dibenzyl-3-(3-nitrophenyl)urea (Analogous Structure)."[1] National Library of Medicine.
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Cayman Chemical. "ACAT Inhibitors and Urea Derivatives: Technical Data Sheets."
